![molecular formula C19H21N5O2 B2656988 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 920460-82-8](/img/structure/B2656988.png)
2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound contains several functional groups, including an ethoxy group (-OCH2CH3), a phenyl group (C6H5), a p-tolyl group (C6H4CH3), a tetrazolyl group (C2H2N4), and an acetamide group (CH3CONH2). These groups contribute to the overall properties of the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the tetrazolyl group is known to participate in various reactions, including cycloaddition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of various functional groups would influence its polarity, solubility, melting point, boiling point, and other properties.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study explores the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, in human and rat liver microsomes. The carcinogenic potential of these herbicides, their metabolic pathways, and the role of cytochrome P450 isoforms in their metabolism are detailed, highlighting the complex biochemical interactions and potential risks associated with their use (Coleman et al., 2000).
Novel Co(II) and Cu(II) Coordination Complexes
Research on pyrazole-acetamide derivatives demonstrates the formation of novel Co(II) and Cu(II) coordination complexes, revealing their potential in the development of new materials with significant antioxidant activity. This study emphasizes the structural diversity and functional properties of acetamide-based compounds, contributing to the broader understanding of their applications in material science and biochemistry (Chkirate et al., 2019).
Orientational Isomerism in Heterodimeric Capsules
The study explores the orientational isomerism controlled by electronic environments in self-assembling heterodimeric capsules. This research highlights the intricate balance of interactions that govern the assembly and functional properties of molecular capsules, offering insights into the design of complex molecular systems for targeted applications (Kobayashi et al., 2007).
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-26-17-10-6-15(7-11-17)12-19(25)20-13-18-21-22-23-24(18)16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMJPKFEVIVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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